Product packaging for Isocostic acid(Cat. No.:CAS No. 69978-82-1)

Isocostic acid

Cat. No.: B109625
CAS No.: 69978-82-1
M. Wt: 234.33 g/mol
InChI Key: SGZOYHLQNUSAIL-IUODEOHRSA-N
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Description

Isocostic acid (CAS 69978-82-1), a eudesmane-type sesquiterpenoid with the molecular formula C15H22O2, is a biologically active compound of significant interest in natural product research. It is primarily isolated from various plants within the Asteraceae family, such as Inula viscosa (also known as Dittrichia viscosa ) and Sphaeranthus indicus . Recent studies have unveiled a diverse profile of bioactivities, making it a promising candidate for multiple research applications. One of the most prominent and recently documented areas of research involves its potent mosquitocidal properties. Isolated from the leaves of Sphaeranthus indicus , this compound has demonstrated significant efficacy as a natural insecticidal agent against key mosquito vectors, including Aedes aegypti and Culex quinquefasciatus . Biological assays have confirmed its ovicidal, larvicidal, and pupicidal activities, with studies reporting LC50 values as low as 0.81 to 1.02 ppm against larval stages, indicating high potency . Its mechanism of action in this context is an active area of investigation, with formulations showing minimal impact on non-target organisms, suggesting potential for environmentally sustainable vector control strategies . Beyond entomological research, this compound exhibits a broad spectrum of biological activities relevant to biomedical and pharmacological studies. Research into its antimicrobial potential has shown that it can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Enterococcus faecalis . Furthermore, it has displayed notable inhibitory activity against enzymes like tyrosinase and 5-lipoxygenase, pointing to potential research applications in inflammation and skin hyperpigmentation . Its presence in extracts of Inula viscosa that demonstrate pro-apoptotic effects on various cancer cell lines also suggests a contributory role in the plant's documented antineoplastic properties, meriting further investigation into its own anticancer mechanisms . Applications & Research Areas • Natural Insecticide Development: For eco-friendly control of mosquito vectors . • Antimicrobial & Antifungal Research: For studying its effects on pathogens and plant fungi . • Enzyme Inhibition Studies: For investigating modulation of tyrosinase and 5-lipoxygenase pathways . • Phytochemistry & Natural Product Discovery: As a marker compound in plant extracts . Product Note This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. It is the responsibility of the researcher to establish appropriate safety and handling practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B109625 Isocostic acid CAS No. 69978-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZOYHLQNUSAIL-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Phytochemistry and Natural Occurrence of Isocostic Acid

Botanical Origin and Distribution of Isocostic Acid

Primary Sources: Dittrichia viscosa (Syn. Inula viscosa)

Dittrichia viscosa, also known by its synonym Inula viscosa, is a perennial plant belonging to the Asteraceae family and is widely distributed in the Mediterranean region. scholarsresearchlibrary.com This plant is a well-established and significant renewable source of this compound. The compound can be isolated in gram-scale from the aerial parts of Dittrichia viscosa.

Studies on the essential oil of Dittrichia viscosa have consistently highlighted this compound as a major component. For instance, an analysis of the essential oil from the fresh leaves of I. viscosa growing in Tunisia revealed that this compound was the most abundant constituent, with its concentration ranging from 37.4% to 83.9%. researchgate.netnih.gov Another study on Algerian Inula viscosa leaves reported that this compound accounted for a remarkable 56.83% of the essential oil. tandfonline.com Similarly, research on Dittrichia viscosa from different regions of Morocco has also confirmed the presence of this compound. journalejmp.com

The chemical composition of the essential oil can, however, show regional variations. For example, a study on I. viscosa from two different locations in Constantine, Algeria, found that the this compound content was 10.1% in the sample from Ain El-Bey (Southern Constantine) and 25.1% in the sample from Hamma-Bouziane (Northern Constantine). scholarsresearchlibrary.com Despite these variations, the consistent and often high concentration of this compound solidifies the status of Dittrichia viscosa as its primary botanical source. scholarsresearchlibrary.comresearchgate.net

Identification in Other Plant Species and Genera

Beyond its primary source, this compound has been identified in a variety of other plant species, demonstrating a broader, albeit less concentrated, distribution.

Plant SpeciesFamilyReference(s)
Sphaeranthus indicusAsteraceae researcher.lifenih.govresearchgate.net
Nectandra cissifloraLauraceae scielo.brredalyc.org
Apalochlamys spectabilisAsteraceae nih.govaua.grambeed.cn
Cassinia aculeataAsteraceae nih.govnp-mrd.orgwikipedia.org

In Sphaeranthus indicus, β-isocostic acid has been isolated from the hexane (B92381) extract of its leaves. researcher.lifenih.gov Studies have investigated its potential as a natural insecticide. nih.gov The phytochemical profile of Sphaeranthus indicus is complex, containing various sesquiterpenoids, including this compound. researchgate.net

This compound, specifically 3-isocostic acid, has also been found in the trunk bark of Nectandra cissiflora and Nectandra membranacea. scielo.brredalyc.orgresearchgate.net Its discovery in this genus was noteworthy as it represented a new occurrence of this compound within the Lauraceae family. researchgate.netmendeley.com

Furthermore, this compound has been reported in Apalochlamys spectabilis and Cassinia aculeata, both belonging to the Asteraceae family. nih.govambeed.cnnp-mrd.orgwikipedia.orgmedchemexpress.com

Intraspecies Variation and Localization of this compound

The concentration of this compound is not uniform throughout the plant and can be influenced by several factors.

Concentration Differences Across Plant Organs

Research indicates significant differences in the concentration of this compound among various organs of Dittrichia viscosa. One study revealed that the flower extract of the plant is the richest in this compound, while the root extract is the poorest. researchgate.net In fact, some research suggests that this compound is present in the aerial parts but not in the roots. researchgate.net The aerial parts, including the leaves and flowers, are consistently identified as the primary locations for this compound accumulation. researchgate.netbiocrick.com This differential distribution suggests that the biosynthesis or storage of this compound is localized to the upper parts of the plant. researchgate.net

Regional and Environmental Influences on this compound Content

The chemical composition of plants, including the concentration of secondary metabolites like this compound, is known to be affected by environmental conditions. journalejmp.comd-nb.info Studies on Inula viscosa from different geographical regions have demonstrated this variability. For instance, the this compound content in essential oils from Algerian I. viscosa varied between two nearby locations. scholarsresearchlibrary.com

Research on Inula viscosa from three different regions in Morocco also showed that the chemical composition of the extracts, including the concentration of this compound, varied by region. journalejmp.com These variations are attributed to environmental factors such as climate, soil type, and composition, which can influence the plant's metabolic processes and consequently affect the production of secondary metabolites. journalejmp.comd-nb.infomdpi.com This highlights that the geographical origin and the specific environmental conditions of the growing location play a crucial role in determining the this compound content of the plant. journalejmp.commdpi.com

Isolation, Characterization, and Analytical Methodologies for Isocostic Acid

Advanced Chromatographic Isolation Strategies for Isocostic Acid

The isolation of this compound, often from the essential oils of plants like Dittrichia viscosa (also known as Inula viscosa), is a multi-step process involving various chromatographic techniques. jsmcentral.org This plant is considered a significant renewable source of this compound, which can be isolated in gram-scale quantities.

Initial separation and analysis of the chemical constituents within the essential oils are frequently performed using Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netbiocrick.comnih.gov These methods allow for the identification and quantification of this compound, which is often found to be a major component of the oil. researchgate.netbiocrick.comnih.govscholarsresearchlibrary.com

For the preparative isolation of the pure compound, column chromatography is the most commonly employed method. jsmcentral.org Researchers typically use silica (B1680970) gel as the stationary phase for both traditional column chromatography and flash column chromatography. researchgate.net The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the target compound. High-Performance Liquid Chromatography (HPLC) is another advanced chromatographic technique utilized for the purification and analysis of compounds like this compound, offering high resolution and efficiency. jsmcentral.orgnih.gov

The general workflow for isolation involves:

Extraction of essential oil from the plant material, often the aerial parts.

Fractionation of the crude extract using column chromatography over silica gel. researchgate.netbiocrick.com

Monitoring of the collected fractions using TLC to identify those containing this compound.

Further purification of the enriched fractions, potentially using preparative HPLC or repeated column chromatography, to yield the pure compound. jsmcentral.org

Technique Purpose in this compound Isolation References
Gas Chromatography (GC/GC-MS)Identification and quantification in crude essential oils. researchgate.net, biocrick.com, nih.gov, scholarsresearchlibrary.com
Column Chromatography (Silica Gel)Primary method for preparative separation and purification. researchgate.net, , biocrick.com, nih.gov
Thin-Layer Chromatography (TLC)Monitoring the separation process and identifying fractions.
High-Performance Liquid Chromatography (HPLC)High-resolution analysis and final purification. jsmcentral.org, nih.gov

Spectroscopic Techniques for this compound Structural Elucidation

Following isolation, the precise chemical structure of this compound is determined using a suite of spectroscopic methods. researchgate.netbiocrick.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. researchgate.netumc.edu.dz A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble the complete molecular structure.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environments, and their proximity to other protons.

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the structure.

DEPT (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment is particularly useful for distinguishing between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively. magritek.com This aids in assigning the multiplicities of the carbon signals observed in the ¹³C NMR spectrum.

COSY (Correlation Spectroscopy): This 2D NMR technique (¹H-¹H COSY) identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish the spin-spin coupling networks within the molecule. mdpi.comchegg.com

The structural identity of isolated this compound is definitively confirmed by comparing the acquired ¹H, ¹³C, and DEPT NMR data with values reported in the scientific literature. researchgate.netbiocrick.comnih.gov

NMR Experiment Information Obtained References
¹H NMRProvides data on proton environments and connectivity. researchgate.net, , biocrick.com, nih.gov
¹³C NMRDetermines the number and type of carbon atoms. researchgate.net, , biocrick.com, nih.gov
DEPTDifferentiates between CH, CH₂, and CH₃ carbon signals. researchgate.net, , biocrick.com, nih.gov
COSYMaps proton-proton coupling correlations to establish connectivity. , mdpi.com, chegg.com

Mass Spectrometry (MS) is a vital analytical tool used to determine the molecular weight and elemental formula of this compound. researchgate.net It is often used in conjunction with chromatography, as in GC-MS, for the initial identification of the compound within a complex mixture. researchgate.netbiocrick.comnih.gov

For precise structural confirmation, high-resolution mass spectrometry (HRMS), often with an electrospray ionization (ESI) source, is employed. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The identification of this compound is supported by its mass spectrum, which confirms its molecular weight and fragmentation pattern. researchgate.net

Property Value / Technique References
Molecular FormulaC₁₅H₂₂O₂ nih.gov
Molecular Weight234.33 g/mol nih.gov
Identification TechniqueGC-MS, Electron Ionization MS (EI-MS) researchgate.net, biocrick.com, nih.gov, nih.gov
High-Resolution TechniqueESI-HRMS

Synthetic Chemistry of Isocostic Acid and Its Derivatives

Total Synthesis Approaches to Isocostic Acid

The complete chemical synthesis of this compound from simple, achiral starting materials is a significant endeavor that requires precise control over stereochemistry and the strategic assembly of its bicyclic core.

Stereoselective Synthetic Pathways

A notable stereoselective total synthesis of (±)-isocostic acid was achieved, highlighting a key step based on the Michael addition of the potassium salt of ethyl α-cyanoacetate to a dienone intermediate. publish.csiro.au This reaction proceeded with a notable degree of stereoselectivity, favoring the formation of the desired cis-adduct over the trans isomer in an 8:2 ratio. publish.csiro.au This crucial step established the relative stereochemistry of the decalin ring system, which is a foundational feature of the this compound scaffold. Further chemical transformations of this cis-adduct ultimately led to the successful synthesis of racemic this compound. publish.csiro.au

Another strategic approach to the synthesis of this compound involves the use of chiral pool synthesis. orgsyn.orgorgsyn.orgnumberanalytics.comwikipedia.org This methodology leverages naturally abundant, enantiomerically pure compounds as starting materials. numberanalytics.comwikipedia.org For instance, the (R)-enantiomer of a specific dimethyloctalone has been identified as a precursor for the formal synthesis of this compound. orgsyn.orgorgsyn.org This approach capitalizes on the pre-existing chirality of the starting material to construct the target molecule with the correct absolute stereochemistry, often simplifying the synthetic route. numberanalytics.com The use of chiral auxiliaries is another powerful strategy to induce stereoselectivity in the synthesis of complex molecules like this compound.

Strategic Methodologies and Key Intermediates in this compound Synthesis

The synthesis of this compound and its analogs often involves the construction of key intermediates that serve as versatile building blocks. One such intermediate is (R)-(−)-10-methyl-1(9)-octal-2-one, which has been utilized as a precursor in a formal synthesis of this compound. orgsyn.org The synthesis of this key intermediate itself can be achieved through stereoselective methods, such as the use of chiral imines. orgsyn.org

A stereoselective total synthesis of (±)-3-oxothis compound, a closely related derivative, also employed the strategic Michael addition to a dienone to form a key cis-adduct. publish.csiro.au This intermediate was then elaborated to the final product. publish.csiro.au The acid-catalyzed rearrangement of epoxide intermediates derived from this compound has also been explored as a method to generate diverse eudesmane (B1671778) derivatives. researchgate.net This approach highlights the utility of leveraging the inherent reactivity of the this compound scaffold to access new chemical space. researchgate.net

Semisynthesis and Chemical Modification of this compound

The availability of this compound from natural sources, particularly from the plant Dittrichia viscosa, has made it an attractive starting material for the semisynthesis of new and known eudesmane acids, as well as novel analogs. biocrick.com This approach circumvents the often lengthy and complex total synthesis, providing more direct access to a variety of derivatives.

Derivatization Reactions and Novel Eudesmane Acid Synthesis

This compound has proven to be a versatile starting material for the synthesis of a range of eudesmane acids. Through a series of chemical transformations, including epoxidation, oxidation, and saponification, a number of derivatives have been efficiently prepared. For example, treatment of this compound with m-chloroperbenzoic acid (mCPBA) can yield epoxy derivatives, which can be further transformed. researchgate.net

One study detailed the use of this compound to synthesize two new eudesmane derivatives: 3,4-epoxy-α-eudesma-12-oic acid and 3-oxo-4-dehydroeudesma-12-oic acid. Additionally, the same study reported the synthesis of several known eudesmane acids that are typically isolated from plants in very low yields, including viscic acid, β-isocostic acid, 3,5,11(13)-trieneudesma-12-oic acid, and 5-α-hydroxycostic acid. The synthesis of these compounds in good yields from a readily available starting material demonstrates the power of semisynthesis. Another derivatization approach involves the 1,3-dipolar cycloaddition of methyl α-isocostate with nitrones to generate novel spiro-isoxazolidine derivatives. researchgate.net

Table 1: Semisynthetic Derivatives of this compound

Starting Material Reagents/Conditions Product(s) Yield (%) Reference
α-Isocostic acid 1. CH2N2; 2. mCPBA 4,5-epoxy eudesmane methyl ester 70 (epoxidation)
α-Isocostic acid 1. CH2N2; 2. Jones oxidation 3-oxo-4-dehydroeudesma-12-oic acid methyl ester 78 (oxidation)
α-Isocostic acid 1. CH2N2; 2. p-toluenesulfonic acid 3α-hydroxy-β-eudesma-12-oic acid methyl ester 72
α-Isocostic acid 1. CH2N2; 2. SeO2 3,5,11-trieneudesma-12-oic acid methyl ester -
α-Isocostic acid 1. CH2N2; 2. Hg(OAc)2, then NaBH4 5α-Hydroxy-β-eudesma-12-oic acid methyl ester -
Methyl α-isocostate Nitrones Spiro-isoxazolidine derivatives - researchgate.net

Synthesis of this compound Analogues and Structure-Activity Relationship (SAR) Probes

The synthesis of this compound analogues is crucial for elucidating structure-activity relationships (SAR), which can guide the design of more potent and selective therapeutic agents. nih.govfrontiersin.org By systematically modifying different parts of the this compound molecule, researchers can probe the structural requirements for its biological activities.

For instance, a series of new coumarin-sulfamate derivatives were synthesized and evaluated as α-amylase inhibitors, demonstrating how the core structure can be modified to explore new biological targets. researchgate.net In another example, this compound was used to prepare 1-(4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)ethanone via a Curtius reaction. iucr.org This ketone was then condensed with benzaldehyde (B42025) to produce a new derivative, 1-(4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)-3-phenylprop-2-en-1-one, in good yield. iucr.orgnih.gov The synthesis of such analogues, where the carboxylic acid functionality is replaced with other groups, is important for understanding the role of this functional group in the observed biological effects. nih.gov Molecular docking studies can be used in conjunction with SAR to understand the interactions between this compound derivatives and their biological targets at the molecular level. nih.govresearchgate.net

Molecular and Mechanistic Investigations of Isocostic Acid Bioactivity in Vitro Studies

Enzyme Inhibitory Activities of Isocostic Acid

Tyrosinase Inhibition: Molecular Interactions and Comparative Efficacy

This compound has demonstrated notable inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. In one study, isolated this compound exhibited the highest antityrosinase activity with a half-maximal inhibitory concentration (IC50) value of 13.82 ± 0.87 μg/mL. researchgate.netnih.gov This potent inhibition is comparable to that of the well-known tyrosinase inhibitor, kojic acid. researchgate.net

Molecular docking studies have provided insights into the potential mechanism of this inhibition. The analysis suggests that this compound can bind to the active site of the tyrosinase enzyme. tandfonline.com Specifically, the binding energy of this compound has been calculated to be -5.9 kcal/mol. tandfonline.com This interaction within the hydrophobic binding pocket near the binuclear copper active site is believed to be responsible for its strong inhibitory effect. tandfonline.complos.org The ability of compounds to chelate the copper ions in the tyrosinase active site is a known mechanism of inhibition. plos.org

Interestingly, the biotransformation of this compound into its isomer, valerenic acid, by Saccharomyces cerevisiae resulted in even greater anti-tyrosinase activity. tandfonline.com The biotransformed essential oil containing valerenic acid showed an IC50 of 8.54 µg/mL, which was six times more potent than the original essential oil rich in this compound (IC50 = 53.44 µg/mL). tandfonline.com Molecular docking supported this finding, with valerenic acid exhibiting a lower binding energy (-6.3 kcal/mol) and more extensive interactions within the enzyme's active pocket. tandfonline.com

Table 1: Tyrosinase Inhibitory Activity of this compound and Related Compounds

CompoundIC50 (µg/mL)Binding Energy (kcal/mol)
This compound13.82 ± 0.87 researchgate.netnih.gov-5.9 tandfonline.com
Valerenic AcidNot specified-6.3 tandfonline.com
Biotransformed Essential Oil (Valerenic acid-rich)8.54 tandfonline.comNot specified
Original Essential Oil (this compound-rich)53.44 tandfonline.comNot specified

5-Lipoxygenase Modulation and Related Arachidonic Acid Pathway Effects

This compound has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a crucial enzyme in the arachidonic acid pathway that leads to the production of pro-inflammatory leukotrienes. researchgate.netnih.govprobiologists.com The inhibitory activity of this compound against 5-LOX was determined to have an IC50 value of 59.21 ± 0.85 μg/mL. researchgate.netnih.gov

The arachidonic acid pathway is a major target for anti-inflammatory drug development. probiologists.com The enzyme 5-LOX catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation and allergic reactions. probiologists.comatlasgeneticsoncology.orgwikipedia.org By inhibiting 5-LOX, this compound can effectively modulate this pathway, thereby reducing the production of these inflammatory mediators. researchgate.netnih.govresearchgate.net This mechanism suggests a potential role for this compound in mitigating inflammatory processes.

Cholinesterase Enzyme Activity Assessment

In vitro studies have also evaluated the effect of this compound on cholinesterase enzymes, which are critical for regulating neurotransmission. researchgate.netnih.govampath.co.za Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), break down the neurotransmitter acetylcholine. ampath.co.zamdpi.com While the essential oil containing this compound was screened for its anticholinesterase activity, the specific inhibitory concentrations for the isolated this compound were not detailed in the available research. researchgate.netnih.gov The studies indicated that the essential oil and its fractions were tested, but the focus of potent activity was on other enzymes. researchgate.netnih.gov Further research is needed to quantify the direct inhibitory efficacy of this compound against AChE and BChE.

Antimicrobial Properties of this compound (In Vitro)

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

Isolated this compound has demonstrated significant antibacterial activity against Gram-positive bacteria. researchgate.netnih.gov Specifically, it was found to be effective against Staphylococcus aureus (ATCC 25923) and Enterococcus faecalis (ATCC 29212), with a minimum inhibitory concentration (MIC) of 32 μg/mL for both strains. researchgate.netnih.gov This indicates a noteworthy potential for this compound as an antibacterial agent.

The antibacterial efficacy of this compound is highlighted when compared to other natural compounds. For instance, the MIC of madecassic acid against S. aureus was reported as 31.25 µg/mL, a value very close to that of this compound. mdpi.com In another study, ursolic acid also showed potent activity against several S. aureus strains. frontiersin.org The demonstrated activity of this compound against these clinically relevant pathogens underscores its importance for further investigation. researchgate.netnih.govresearchgate.net

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus ATCC 2592332 researchgate.netnih.gov
Enterococcus faecalis ATCC 2921232 researchgate.netnih.gov

Antiparasitic Research on this compound (In Vitro)

The antiparasitic potential of this compound has been noted, with several sources mentioning the antiparasitic activities of the plant species from which it is derived, such as Inula viscosa (now Dittrichia viscosa). researchgate.netresearchgate.net These plants have a history in traditional medicine for treating parasitic infections. mdpi.com While the extracts of these plants, which are rich in terpenoids like this compound, have shown a broad range of biological activities including antiparasitic effects, specific in vitro studies detailing the direct activity of isolated this compound against particular parasites are not extensively documented in the provided search results. researchgate.netresearchgate.netthieme-connect.com The general antiparasitic properties of the plant extracts are often attributed to the complex mixture of compounds present, including sesquiterpene lactones. researchgate.netresearchgate.net Therefore, while the context suggests potential, dedicated in vitro research on pure this compound is required to determine its specific efficacy and spectrum of activity against various parasites.

Nematicidal Actions and Inhibition Mechanisms

The precise mechanism of action is thought to involve the disruption of essential physiological processes in the nematodes. mdpi.com One proposed mechanism is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes. nih.govnih.govwikipedia.org AChE is responsible for breaking down the neurotransmitter acetylcholine, and its inhibition leads to paralysis and death. nih.govwikipedia.org While direct studies on this compound's effect on nematode AChE are limited, research on other sesquiterpenoids suggests this is a plausible mode of action. nih.gov The lipophilic nature of sesquiterpene acids like this compound may also allow them to penetrate the nematode's cuticle and disrupt cell membrane integrity, contributing to their nematicidal effects. mdpi.com

Further research has shown that the leaf powder of Inula viscosa, containing this compound, significantly reduces the number of second-stage juveniles of Meloidogyne javanica in sand. researchgate.net Extracts using organic solvents showed stronger nematicidal activity than aqueous extracts, indicating that the active compounds are more soluble in organic media. researchgate.net The nematicidal effects of this compound and related compounds have been observed against various species of root-knot nematodes, including Meloidogyne incognita. nih.govijbpas.comnih.gov

Larvicidal Activity Against Vector Organisms (e.g., Mosquitoes)

Recent studies have highlighted the potential of β-isocostic acid as a natural larvicide against medically important mosquito vectors, specifically Aedes aegypti and Culex quinquefasciatus. nih.gov These mosquitoes are responsible for transmitting diseases such as dengue, chikungunya, Zika, and lymphatic filariasis. nih.gov

In a 2024 study, β-isocostic acid isolated from the hexane (B92381) extract of Sphaeranthus indicus leaves demonstrated significant mosquitocidal activity. nih.gov The compound was effective at multiple life stages of the mosquitoes, exhibiting ovicidal, larvicidal, and pupicidal properties. nih.gov

The larvicidal efficacy of β-isocostic acid was particularly noteworthy. Against the larvae of Aedes aegypti and Culex quinquefasciatus, it showed potent activity with LC50 values of 1.02 ppm and 0.96 ppm, respectively. nih.gov These values indicate the concentration required to kill 50% of the larvae population and are comparable to synthetic insecticides like temephos (B1682015) and natural products like azadirachtin. nih.gov The pupicidal activity was also significant, with LC50 values of 1.20 ppm and 1.14 ppm against Ae. aegypti and Cx. quinquefasciatus pupae, respectively. nih.gov

At a concentration of 2 ppm, β-isocostic acid resulted in ovicidal activity rates of 75.2% against Ae. aegypti and 78.2% against Cx. quinquefasciatus. nih.gov The mechanism of action is suggested to be related to the inhibition of acetylcholinesterase (AChE), an important enzyme in the insect nervous system. nih.gov

Interactive Data Table: Larvicidal and Pupicidal Activity of β-Isocostic Acid

SpeciesLife StageLC50 (ppm)
Aedes aegyptiLarva1.02
Culex quinquefasciatusLarva0.96
Aedes aegyptiPupa1.20
Culex quinquefasciatusPupa1.14

Antioxidant Research on this compound (In Vitro)

Free Radical Scavenging and Reactive Oxygen Species Modulation

This compound has been investigated for its antioxidant properties, particularly its ability to scavenge free radicals and modulate reactive oxygen species (ROS). researchgate.netscribd.com In vitro studies often employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to evaluate this capacity. cosmobiousa.commdpi.com The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. cosmobiousa.com

The modulation of reactive oxygen species by this compound is also a key aspect of its antioxidant potential. ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause oxidative damage to cells. scielo.brnih.gov Antioxidants like this compound can neutralize these harmful species, thereby protecting cells from oxidative stress. nih.gov The antioxidant capacity of this compound is attributed to its chemical structure, which allows it to donate electrons or hydrogen atoms to stabilize free radicals. nih.gov

Reducing Power Capacity Evaluations

The reducing power of a compound is another important indicator of its antioxidant potential. banglajol.info The ferric reducing antioxidant power (FRAP) assay is a common method used to assess this capacity. banglajol.infomdpi.com This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which results in the formation of a colored complex that can be measured spectrophotometrically. mdpi.com

Studies on extracts of Dittrichia viscosa (formerly Inula viscosa), which contain this compound, have shown moderate reducing power in FRAP assays. mdpi.com For instance, one study reported an EC50 value of 3.7 x 10² ± 2.5 mg/mL for the essential oil of D. viscosa. mdpi.com The reducing power is often compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). mdpi.com

Cytotoxic Properties of this compound (In Vitro Cell Line Studies)

Effects on Cancer Cell Line Viability and Proliferation

This compound has been investigated for its cytotoxic effects on various cancer cell lines, suggesting its potential as an antiproliferative agent. encyclopedia.pubjournalejmp.comjournalejmp.com Studies on extracts of Inula viscosa, where this compound is a major component, have demonstrated cytotoxic activity against several human cancer cell lines, including breast, cervical, and colon cancer. encyclopedia.pubjournalejmp.com

Another study focusing on cervical cancer cell lines, SiHa and HeLa, found that a hexane extract of Inula viscosa, containing 46.05% this compound, exhibited significant growth inhibition. The IC50 values for the hexane extract were 9.56 µg/ml for SiHa cells and 13.17 µg/ml for HeLa cells.

Furthermore, γ-costic acid (an isomer of this compound) has been reported to have cytotoxic effects. medchemexpress.com While γ-costic acid itself showed limited activity against A2780 ovarian cancer cells, with a GI50 greater than 100 μM, its derivatives have shown more promising results. medchemexpress.com For example, a fungal-transformed derivative of 3-oxo-γ-costic acid exhibited robust anti-proliferative activity against the A549 lung cancer cell line with an IC50 of 3.3 µM. researchgate.net

The antiproliferative activity of this compound and its derivatives is thought to be mediated through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. encyclopedia.pubmdpi.com

Interactive Data Table: Cytotoxic Activity of Inula viscosa Hexanic Extract (High in this compound)

Cell LineCancer TypeIC50 (µg/ml)
SiHaCervical Cancer9.56
HeLaCervical Cancer13.17

Cellular Mechanisms of Action in Cytotoxicity (e.g., Apoptosis Induction, Proteasome Targeting)

The cytotoxic effects of this compound are primarily attributed to its ability to induce programmed cell death, or apoptosis, and to target the proteasome, a key cellular machinery for protein degradation. These mechanisms have been investigated in various cancer cell lines, shedding light on the molecular pathways through which this compound exerts its anti-cancer activity.

Apoptosis Induction

This compound, often in combination with other compounds from Inula viscosa extracts like tomentosin (B1222141) and inuviscolide (B1200487), has demonstrated the ability to induce apoptosis in several cancer cell lines. nih.govmdpi.comjournalejmp.comjournalejmp.com The induction of apoptosis by extracts containing this compound is a significant contributor to their cytotoxic effects. journalejmp.comjournalejmp.com

Studies on human cervical cancer cell lines (SiHa and HeLa) have shown that extracts rich in this compound (46.05%), tomentosin, and inuviscolide can inhibit cell growth in a dose-dependent manner by stimulating apoptosis. researchgate.net This process is associated with a decrease in the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) production. nih.govencyclopedia.pub The apoptotic mechanism involves a mitochondria-mediated signaling pathway, characterized by the activation of pro-caspases, changes in BCL-2 expression, and cleavage of PARP. mdpi.comencyclopedia.pub Furthermore, a caspase-3 mediated signaling pathway has been identified as part of the molecular mechanism underlying the apoptosis induced by these extracts. mdpi.comencyclopedia.pub

In colorectal cancer cells, extracts containing this compound have been shown to reduce cell viability in a dose- and time-dependent manner. mdpi.com The underlying molecular mechanisms involve the activation of caspase-9 in well-differentiated HCT116 cells, indicating an intrinsic mitochondrial pathway. mdpi.comencyclopedia.pub In poorly-differentiated colo320 cells, both caspase-8 and caspase-9 are activated, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways. mdpi.comencyclopedia.pub

The cytotoxic activity of extracts containing this compound has also been observed in breast cancer cell lines (MCF-7 and MDA-MB-231). nih.govjournalejmp.comjournalejmp.comencyclopedia.pub The varying toxicity in different cell lines suggests that the susceptibility to the compound may depend on the activation of different signaling pathways. nih.govencyclopedia.pub

Proteasome Targeting

A key mechanism contributing to the cytotoxic effects of this compound is its ability to inhibit the proteasome. proquest.com The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, and its inhibition can lead to the accumulation of these proteins, ultimately triggering apoptosis. frontiersin.orgwikipedia.orgnews-medical.net

Molecular docking studies have revealed that this compound, along with tomentosin and inuviscolide, can stabilize within the pocket of the β5 subunit of the 20S proteasome. nih.govproquest.com This interaction is crucial as the β5 subunit possesses chymotrypsin-like activity, which is a key catalytic function of the proteasome. By binding to this site, this compound inhibits the proteasome's function. This mechanism of action is comparable to that of carfilzomib, a known and potent proteasome inhibitor used in cancer therapy. nih.gov The inhibition of the proteasome by this compound leads to an accumulation of ubiquitinated proteins, which is a hallmark of proteasome dysfunction and a trigger for apoptosis. wvu.edu

Neoplastic cells, due to their high rate of protein production and secretion, often exhibit increased proteasome activity and are consequently more sensitive to the pro-apoptotic effects of proteasome inhibitors. Therefore, the targeting of the proteasome by this compound represents a significant aspect of its anti-cancer potential.

Table of Research Findings on this compound's Cellular Mechanisms

Cell Line(s) Key Findings Implicated Pathways
SiHa, HeLa (Cervical Cancer) Dose-dependent growth inhibition and apoptosis induction. researchgate.net Mitochondria-mediated pathway, Caspase-3 activation. mdpi.comencyclopedia.pub
HCT116 (Colorectal Cancer) Apoptosis induction. encyclopedia.pub Intrinsic mitochondrial pathway (Caspase-9 activation). mdpi.comencyclopedia.pub
colo320 (Colorectal Cancer) Apoptosis induction. encyclopedia.pub Intrinsic and extrinsic pathways (Caspase-8 and -9 activation). mdpi.comencyclopedia.pub
MCF-7, MDA-MB-231 (Breast Cancer) Cytotoxic effects. nih.govjournalejmp.comjournalejmp.comencyclopedia.pub Dependent on specific signaling pathways. nih.govencyclopedia.pub
Various Cancer Cells Inhibition of proteasome activity. proquest.com Targeting of the 20S proteasome β5 subunit. nih.govproquest.com

Biotransformation and Metabolic Pathways of Isocostic Acid

Microbial Biotransformation of Isocostic Acid (e.g., by Saccharomyces cerevisiae)

Microbial biotransformation utilizes microorganisms as biocatalysts to perform specific chemical reactions on a substrate. researchgate.net Baker's yeast, Saccharomyces cerevisiae, is a widely used whole-cell biocatalyst due to its capacity to reduce carbonyls and carbon-carbon double bonds, making it a versatile tool for terpenoid biotransformation. researchgate.net This process is considered a green alternative to chemical synthesis for producing novel compounds. researchgate.net

Research has demonstrated the effective use of Saccharomyces cerevisiae for the biotransformation of this compound. tandfonline.com In studies involving the essential oil of Dittrichia viscosa, where this compound is the main constituent, incubation with S. cerevisiae led to a complete conversion of the compound. tandfonline.com The yeast acts as a stereospecific reduction tool, facilitating the isomerization of this compound into a new product. researchgate.nettandfonline.com This bioconversion highlights the potential of using common microorganisms to modify the structure of natural phytochemicals and generate novel derivatives. semanticscholar.org

Identification and Bioactivity of Biotransformed this compound Metabolites (e.g., Valerenic Acid)

The primary metabolite resulting from the biotransformation of this compound by Saccharomyces cerevisiae has been identified as its isomer, valerenic acid. tandfonline.com Chemical analysis using gas chromatography (GC-FID and GC/MS) confirmed this transformation. In one study, an essential oil that initially contained 70.8% this compound was transformed into an oil containing 78.4% valerenic acid after bioconversion by S. cerevisiae. tandfonline.com

Table 1: Composition of Essential Oil Before and After Biotransformation

Essential Oil SampleMajor ConstituentPercentage of Total Composition
Pre-BiotransformationThis compound70.8%
Post-BiotransformationValerenic Acid78.4%
Data sourced from a study on the biotransformation of Dittrichia viscosa essential oil. tandfonline.com

The biotransformed product exhibits significantly different bioactivity compared to the original compound. The essential oil rich in valerenic acid demonstrated a potent anti-tyrosinase activity, which was six times greater than that of the original this compound-rich oil. tandfonline.com Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition is a target for skin-whitening agents in cosmetics and medicine. tandfonline.com

The enhanced inhibitory effect is supported by molecular docking analyses, which showed that valerenic acid has a lower binding energy (−6.3 kcal/mol) within the active site of the tyrosinase enzyme compared to this compound (−5.9 kcal/mol). tandfonline.com This suggests a more stable and effective interaction, explaining the stronger inhibitory activity of the biotransformed metabolite. tandfonline.com While this compound itself shows notable anti-tyrosinase activity with an IC₅₀ value of 13.82±0.87 μg/mL, the biotransformed oil's activity is even more pronounced. tandfonline.comnih.gov

Table 2: Anti-Tyrosinase Activity of Essential Oil Before and After Biotransformation

Essential Oil SampleIC₅₀ Value (μg/mL)
Pre-Biotransformation (this compound-rich)53.44
Post-Biotransformation (Valerenic Acid-rich)8.54
IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity. tandfonline.com

Advanced Research Perspectives and Future Directions for Isocostic Acid

Elucidation of Unexplored Molecular Mechanisms of Action (In Vitro)

While preliminary studies have identified several biological effects of isocostic acid, the precise molecular mechanisms underlying these activities are not fully understood. Current research, often using extracts rich in this compound, provides clues to promising areas for future in vitro investigation.

Extracts of Inula viscosa, containing this compound alongside other compounds like tomentosin (B1222141) and inuviscolide (B1200487), have demonstrated cytotoxic effects against various cancer cell lines. mdpi.comencyclopedia.pubmdpi.com The variable toxicity observed in different breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), suggests that the cytotoxic action may be mediated by multiple or cell-type-specific signaling pathways. mdpi.comencyclopedia.pub In vitro experiments with these extracts have pointed towards the induction of apoptosis through the activation of caspase-3, caspase-8, and caspase-9. mdpi.comencyclopedia.pub Furthermore, some studies suggest that these extracts may also target the telomerase machinery. mdpi.com A significant future research direction is to conduct studies with highly purified this compound to determine its specific contribution to these effects and to delineate the exact signaling cascades involved, separating its action from that of its co-occurring compounds.

One of the more defined activities of isolated this compound is the inhibition of 5-lipoxygenase (5-LOX), an key enzyme in the biosynthesis of pro-inflammatory leukotrienes. researchgate.netnih.gov The IC50 value for this inhibition has been reported as 59.21±0.85 μg/mL. researchgate.netnih.gov While the direct inhibition is established, the downstream consequences of this action remain a fertile ground for research. Future in vitro studies could explore the subsequent effects on leukotriene production, calcium signaling, and the expression of inflammatory genes in relevant cell models, such as neutrophils or macrophages.

The health-promoting properties of natural compounds are often attributed to their influence on a wide array of signaling pathways, including SIRT1, AMPK, Nrf2, MAPKs, and NF-κB. mdpi.com Investigating the potential modulation of these and other fundamental cellular pathways by this compound could reveal novel mechanisms for its observed bioactivities and uncover new therapeutic applications.

Development of Novel this compound Analogues for Enhanced Bioactivity

The modification of natural products is a well-established strategy in medicinal chemistry to create novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. benthamdirect.com The development of this compound analogues is an emerging area of research with significant potential.

A compelling example of enhancing bioactivity is the biotransformation of this compound using the yeast Saccharomyces cerevisiae. tandfonline.comresearchgate.net This process converts this compound into its isomer, valerenic acid. tandfonline.com This structural isomerization resulted in a six-fold increase in anti-tyrosinase activity, with the IC50 value dropping from 53.44 µg/mL for the original essential oil rich in this compound to 8.54 µg/mL for the biotransformed oil rich in valerenic acid. tandfonline.com This highlights how minor structural changes can lead to substantial improvements in biological function.

Another synthetic approach involves creating entirely new derivatives. Researchers have successfully used methyl α-isocostate, derived from this compound, as a starting material to generate novel spiro-isoxazolidine derivatives. benthamdirect.com This was achieved through a 1,3-dipolar cycloaddition reaction, yielding enantiomerically pure spiro compounds that represent a new class of molecules based on a natural scaffold. benthamdirect.com While the biological activities of these specific derivatives are still under investigation, this work demonstrates the chemical tractability of this compound for creating diverse analogues.

Table 1: this compound and its Derivatives/Analogues
Compound NameDescriptionKey Finding/ApplicationReference
This compoundParent natural compound.Shows antibacterial, anti-tyrosinase, and anti-5-lipoxygenase activities. researchgate.netnih.gov researchgate.netnih.gov
Valerenic AcidIsomer of this compound produced via biotransformation.Exhibited a six-fold greater anti-tyrosinase activity compared to the this compound-rich starting material. tandfonline.com tandfonline.com
Methyl α-isocostateMethyl ester derivative of this compound.Used as a key intermediate for synthesizing more complex derivatives. benthamdirect.com benthamdirect.com
Spiro-isoxazolidine derivatives of methyl α-isocostateNovel spiro compounds generated via 1,3-dipolar cycloaddition.Represents a new class of enantiomerically pure compounds with a natural scaffold for potential therapeutic use. benthamdirect.com benthamdirect.com

Integration of Computational Chemistry in this compound Research (e.g., Molecular Docking, SAR)

Computational chemistry, particularly molecular docking and structure-activity relationship (SAR) analysis, has become an indispensable tool in modern drug discovery. sarjournal.com These in silico methods are increasingly being applied to this compound to predict its interactions with biological targets, explain its observed activities, and guide the synthesis of new, more effective analogues. researchgate.nettandfonline.com

Molecular docking studies have been performed to simulate the binding of this compound to the active sites of various enzymes. For instance, docking analysis against tyrosinase, a key enzyme in melanin (B1238610) production, predicted a binding energy of -5.9 kcal/mol, which was comparable to the co-crystallized inhibitor. tandfonline.com These computational results helped to rationalize the experimentally observed anti-tyrosinase activity. tandfonline.com Similarly, docking studies have been used to explore the binding of this compound to the active site of 5-lipoxygenase and protoporphyrinogen (B1215707) IX oxidase, providing insights into its anti-inflammatory and potential herbicidal properties, respectively. researchgate.netresearchgate.net

These studies not only predict binding affinity but also reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the target's active site. researchgate.net For example, docking of this compound into the tyrosinase binding cavity showed van der Waals interactions with residues like HIS-A-296 and GLU-A-98. researchgate.net

SAR analyses, which relate a molecule's chemical structure to its biological effect, are greatly enhanced by these computational models. drugdesign.org By comparing the docking results of this compound with its less active or more active analogues (like valerenic acid), researchers can identify the key structural features—such as the carboxylic acid group or the exocyclic double bond—that are crucial for bioactivity. tandfonline.comdrugdesign.org This knowledge is vital for the rational design of new derivatives, as it allows chemists to focus on modifying parts of the molecule that are most likely to improve its interaction with the target protein. researchgate.netnih.gov The use of software to calculate drug-likeness properties based on factors like lipophilicity and molecular weight further aids in prioritizing which analogues to synthesize and test. researchgate.netnih.gov

Table 2: Summary of Molecular Docking Studies on this compound
Target ProteinProtein Data Bank (PDB) IDPredicted Binding Energy (kcal/mol)Key FindingReference
Tyrosinase2Y9X-5.9Binding energy was similar to the control inhibitor, helping to explain the observed in vitro anti-tyrosinase activity. tandfonline.com tandfonline.com
5-LipoxygenaseNot SpecifiedNot SpecifiedDocking analysis was used to support and discuss the structure-activity relationship for the observed inhibition of 5-lipoxygenase. researchgate.netnih.gov researchgate.netnih.gov
Protoporphyrinogen IX oxidase1SEZNot SpecifiedDocking was used to estimate the potential of this compound as a natural herbicide by targeting a key enzyme in chlorophyll (B73375) biosynthesis. researchgate.net researchgate.net

Prospects for Standardized Research Methodologies and Compound Availability

A significant hurdle in advancing research on many natural products, including this compound, is the lack of standardization in both compound sourcing and biological testing. The concentration of this compound can vary considerably depending on the plant part (e.g., being abundant in flowers but absent in roots), geographical location, and harvest time. researchgate.netresearchgate.net This variability makes it difficult to compare results between different studies and hinders the development of reliable applications.

Future progress will depend on establishing standardized methodologies. This includes the development of optimized and reproducible cultivation and extraction protocols. mdpi.com Techniques such as bioguided fractionation, where extraction is guided by biological testing at each step, can ensure the isolation of the most active compounds. researchgate.net Furthermore, the adoption of advanced analytical techniques like Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) is crucial for the precise quantification and quality control of this compound in extracts and purified samples. mdpi.com

While this compound is commercially available from several suppliers for research purposes, there is a need for standardized biological assay protocols. biocrick.commedchemexpress.com Establishing consensus methods for evaluating key activities (e.g., anti-inflammatory, cytotoxic) would allow for the generation of more comparable and reproducible data across the global scientific community. This standardization is a critical step for validating its therapeutic potential and moving towards any potential pre-clinical development.

Q & A

Q. What are the foundational methodologies for synthesizing isocostic acid in laboratory settings, and how can purity be optimized?

this compound synthesis typically involves multi-step organic reactions, such as esterification followed by acid-catalyzed cyclization. Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric ratios of reagents. Purity optimization requires chromatographic techniques (e.g., HPLC with C18 columns) and spectroscopic validation (NMR, FT-IR). For reproducibility, detailed protocols must document reaction times, catalyst concentrations, and purification steps .

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

Use a factorial design to test stability across pH ranges (e.g., 2–12). Prepare buffer solutions with controlled ionic strength, incubate this compound samples at physiological temperature (37°C), and quantify degradation via UV-Vis spectrophotometry at predefined intervals (0, 24, 48 hours). Include negative controls (e.g., inert solvents) and triplicate trials to ensure statistical validity. Data analysis should employ kinetic models (e.g., first-order decay) to estimate half-lives .

Q. What are the best practices for characterizing this compound’s spectroscopic properties?

Combine NMR (¹H and ¹³C) for structural elucidation, mass spectrometry (ESI-MS) for molecular weight confirmation, and FT-IR to identify functional groups (e.g., carboxylic acid peaks at 2500–3300 cm⁻¹). For quantitative analysis, use UV-Vis calibration curves at λ_max (e.g., 280 nm) with standards of known concentration. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Systematic reviews with meta-analysis are critical. Extract data from peer-reviewed studies, categorize by assay type (e.g., in vitro vs. in vivo), and apply heterogeneity tests (I² statistic). Confounding factors like solvent choice (DMSO vs. aqueous buffers) or cell line variability should be analyzed via subgroup comparisons. Use funnel plots to assess publication bias and sensitivity analyses to weigh high-quality studies (e.g., those with blinded protocols) more heavily .

Q. What computational strategies are effective for modeling this compound’s interaction with enzymatic targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to enzymes like cyclooxygenase-2. Optimize force fields (e.g., CHARMM36) for ligand-protein interactions and validate with molecular dynamics simulations (100 ns trajectories). Pair computational results with experimental validation (e.g., enzyme inhibition assays) to confirm mechanistic hypotheses .

Q. How should multi-omics data be integrated to study this compound’s metabolic effects in complex biological systems?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets using pathway enrichment tools (KEGG, Reactome). Apply weighted gene co-expression network analysis (WGCNA) to identify clusters of genes/proteins correlated with this compound exposure. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing in relevant cell models .

Q. What experimental frameworks are recommended for evaluating this compound’s environmental persistence and ecotoxicology?

Use OECD guidelines for biodegradability (Test 301) and bioaccumulation (Test 305). For ecotoxicology, conduct acute toxicity assays (e.g., Daphnia magna immobilization) and chronic exposure studies (algae growth inhibition). Include mass balance analysis to track degradation byproducts via LC-HRMS and assess their ecological risks .

Methodological Considerations

Q. How can the PICOT framework be applied to structure hypothesis-driven studies on this compound?

  • P (Population): Define the biological system (e.g., human endothelial cells).
  • I (Intervention): Specify this compound concentration ranges (e.g., 1–100 µM).
  • C (Comparison): Use positive/negative controls (e.g., aspirin for anti-inflammatory studies).
  • O (Outcome): Quantify endpoints (e.g., % reduction in TNF-α secretion).
  • T (Time): Determine exposure durations (e.g., 24-hour incubation). This structure ensures alignment between experimental design and research objectives .

Q. What strategies mitigate bias in this compound research, particularly in observational studies?

Implement blinding during data collection/analysis, randomize sample treatment orders, and pre-register study protocols (e.g., on Open Science Framework). Use propensity score matching in epidemiological studies to control for confounding variables. Transparent reporting of limitations (e.g., sample size constraints) is critical .

Q. How should metadata be standardized for this compound studies to enhance data reproducibility?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document experimental conditions (pH, temperature), instrument calibration details (e.g., NMR shim values), and raw data repositories (e.g., Zenodo). Use controlled vocabularies (ChEBI, PubChem) for chemical identifiers and provide dataset DOIs in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.